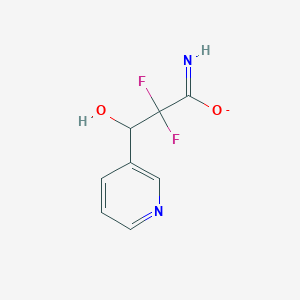
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of nucleophilic fluorination reactions, where fluorine is introduced via substitution reactions with reagents like tetra-n-butylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate, often relies on scalable fluorination techniques. These methods ensure high yields and purity of the final product. The use of continuous flow reactors and advanced fluorinating agents has improved the efficiency and safety of industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while nucleophilic substitution of fluorine atoms can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target molecules. This results in the modulation of biological pathways and the inhibition of specific enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid: Similar in structure but differs in the functional group attached to the pyridine ring.
3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid: Another fluorinated pyridine derivative with distinct chemical properties.
Uniqueness
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate stands out due to its unique combination of fluorine atoms and hydroxyl group, which imparts specific electronic and steric effects. These properties make it particularly valuable in the design of novel compounds with enhanced biological activity and stability .
Properties
Molecular Formula |
C8H7F2N2O2- |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,7(11)14)6(13)5-2-1-3-12-4-5/h1-4,6,13H,(H2,11,14)/p-1 |
InChI Key |
GNDJRERNXNTLQZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CN=C1)C(C(C(=N)[O-])(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


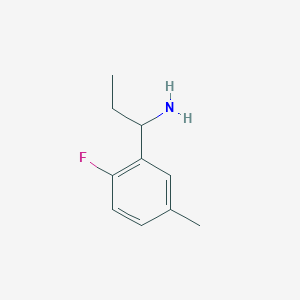
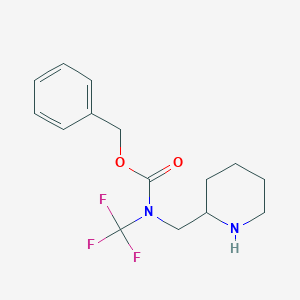
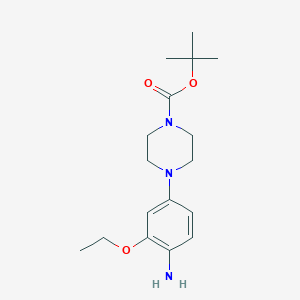

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

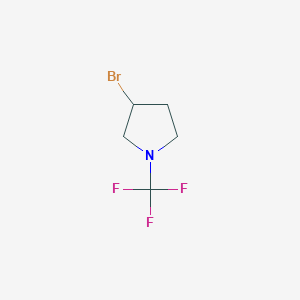
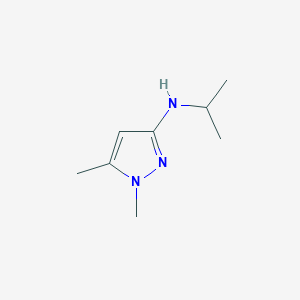
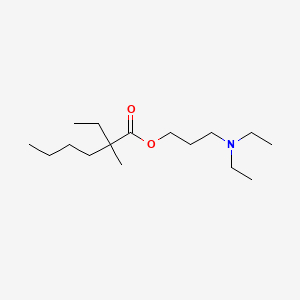
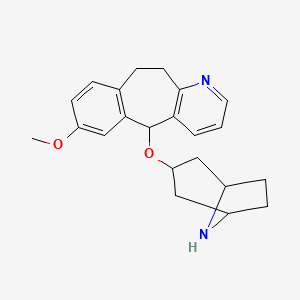
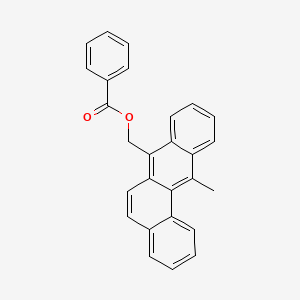
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)


